molecular formula C10H16CaN2Na2O10 B1421816 Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate CAS No. 6766-87-6

Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate

Cat. No.: B1421816
CAS No.: 6766-87-6
M. Wt: 410.30 g/mol
InChI Key: JCQNARRMQCMKAN-UHFFFAOYSA-J
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Description

Discovery and Development of Ethylenediaminetetraacetic Acid and Its Calcium Disodium Salt

The foundational discovery of ethylenediaminetetraacetic acid occurred in 1935 when German chemist Ferdinand Münz, working for I. G. Farben, synthesized this groundbreaking chelating agent. Münz's original motivation centered on developing a substitute for citric acid to reduce German dependency on imported chemicals, particularly for textile industry applications where calcium ion removal was essential for improving dyeing processes. His initial synthesis involved reacting hot ethylenediamine with monochloroacetic acid and sodium hydroxide, though this method produced significant sodium chloride contamination.

The development of ethylenediaminetetraacetic acid represented a paradigm shift in coordination chemistry, as Münz recognized that an aminocarboxylic acid demonstrated superior chelating properties compared to citric acid. His reasoning that a polyaminopolycarboxylic acid would exhibit even greater effectiveness proved prophetic, leading to the synthesis of a compound capable of forming remarkably stable complexes with metal ions. Münz secured the first patent for ethylenediaminetetraacetic acid synthesis in Germany in 1935, subsequently applying for United States patents in 1936 and 1937.

Concurrent with Münz's work, Frederick C. Bersworth in the United States developed alternative synthesis methods that achieved greater yields and established economically viable commercial production. Bersworth's approach involved reacting formaldehyde, amines, and hydrogen cyanide, creating a process that remains fundamentally unchanged in modern industrial applications. The collaboration between Münz and Bersworth resulted in multiple patents for ethylenediaminetetraacetic acid production throughout the 1940s.

The specific development of calcium disodium (ethylenedinitrilo)tetraacetate emerged from recognition that the parent acid's limited water solubility and potential toxicity required modification for broader applications. Research demonstrated that the calcium disodium salt form maintained the exceptional chelating properties of the parent compound while offering significantly improved solubility characteristics and reduced cellular toxicity. This salt formation process involved carefully controlled reactions between disodium ethylenediaminetetraacetate and calcium-containing compounds under specific pH conditions.

Nomenclature and Terminology in Scientific Literature

The nomenclature surrounding calcium disodium (ethylenedinitrilo)tetraacetate dihydrate reflects the compound's complex chemical structure and diverse applications across scientific disciplines. The primary chemical name, this compound, accurately describes the molecular composition featuring calcium and sodium cations coordinated with the ethylenedinitrilo tetraacetate anion, accompanied by two water molecules. Alternative nomenclature includes calcium disodium edetate, which appears frequently in pharmaceutical and medical literature.

The Chemical Abstracts Service registry number 60-00-4 applies to the parent ethylenediaminetetraacetic acid, while specific calcium disodium salt forms possess distinct registry numbers reflecting their unique molecular compositions. Scientific literature demonstrates considerable variation in naming conventions, with some sources employing ethylenediamine tetraacetic acid calcium disodium salt, while others utilize the more concise calcium disodium edetate terminology.

International nomenclature standards establish ethylenediaminetetraacetic acid as the preferred parent compound designation, with systematic naming following International Union of Pure and Applied Chemistry guidelines. The molecular formula representation varies depending on hydration state, with the dihydrate form commonly expressed as C₁₀H₁₄CaN₂Na₂O₈·2H₂O, emphasizing the coordination of both calcium and sodium ions within the complex structure.

Specialized scientific disciplines have developed field-specific nomenclature conventions. Analytical chemistry literature frequently employs terms emphasizing chelating properties, while industrial applications often utilize trade names or simplified designations. Medical literature consistently favors calcium disodium edetate terminology, reflecting the compound's therapeutic applications and regulatory classifications.

Historical Evolution of Industrial and Scientific Applications

The industrial evolution of calcium disodium (ethylenedinitrilo)tetraacetate applications began with textile manufacturing, where the compound's ability to sequester calcium ions significantly improved dyeing processes. Early applications focused on preventing metal ion interference with dye binding, ensuring consistent coloration and fabric quality. The textile industry's success with this chelating agent rapidly expanded adoption across related manufacturing sectors.

The pulp and paper industry emerged as a major consumer of ethylenediaminetetraacetic acid derivatives, utilizing the compound's metal-sequestering properties to stabilize hydrogen peroxide bleaching processes. Calcium disodium edetate specifically prevented manganese and other metal ions from catalyzing hydrogen peroxide decomposition, enabling more efficient chlorine-free bleaching operations. European consumption data indicates substantial growth from 26,000 tons in 1992 to 32,550 tons in 1997, reflecting expanding industrial adoption.

Water treatment applications developed alongside industrial growth, with calcium disodium (ethylenedinitrilo)tetraacetate proving effective for water softening and scale prevention. The compound's ability to complex calcium and magnesium ions addressed water hardness issues in both industrial and municipal applications. Steam boiler operations particularly benefited from ethylenediaminetetraacetic acid derivatives, as metal ion sequestration prevented scale formation and corrosion.

Chemical processing industries recognized the compound's value for preventing metal-catalyzed oxidation reactions, leading to widespread adoption in detergent formulations and cleaning products. The combination of calcium and sodium cations in the edetate salt provided optimal solubility characteristics for aqueous cleaning applications while maintaining effective metal ion binding. Food preservation applications emerged later, utilizing the compound's ability to prevent metal-catalyzed oxidative degradation in processed foods.

Chronology of Research Advances

The chronological development of calcium disodium (ethylenedinitrilo)tetraacetate research demonstrates systematic advancement from fundamental synthesis to sophisticated applications. The foundational period of 1935-1940 established basic synthesis methods and initial industrial applications. Ferdinand Münz's 1935 patent marked the beginning of systematic chelating agent development, while subsequent work by Frederick Bersworth created economically viable production methods.

The 1940s witnessed significant expansion in both synthesis techniques and application development. Bersworth's patents during this period established manufacturing processes that remain fundamentally unchanged in modern production. Concurrent research at Georgetown University by Dr. Martin Rubin revealed the biological effects of ethylenediaminetetraacetic acid on calcium homeostasis, laying groundwork for medical applications. World War II military research investigated sodium salts of ethylenediaminetetraacetic acid as potential antidotes to chemical warfare agents.

Research during the 1950s and 1960s focused on understanding the coordination chemistry and stability constants of various metal complexes formed with ethylenediaminetetraacetic acid derivatives. Gerold Schwarzenbach's contributions during the 1940s provided fundamental insights into chelation mechanisms, while subsequent work characterized the seven-coordinate iron complex structure. The development of the Singer-Weisberg synthesis pathway in 1962 produced exceptionally pure disodium salt forms through separation of cyanomethylation and hydrolysis steps.

Decade Major Research Advances Key Contributors Applications Developed
1930s Initial synthesis and patenting Ferdinand Münz Textile dyeing
1940s Commercial production methods Frederick Bersworth Industrial water treatment
1950s Coordination chemistry studies Gerold Schwarzenbach Metal complex formation
1960s Pure synthesis pathways Singer and Weisberg Analytical chemistry
1970s Biological activity research Martin Rubin Medical applications

The 1970s and beyond witnessed sophisticated understanding of calcium disodium (ethylenedinitrilo)tetraacetate molecular behavior and expanded applications. Research revealed the compound's exceptional stability in aqueous solutions and resistance to biodegradation, characteristics that influenced environmental impact assessments. Advanced spectroscopic techniques enabled detailed structural characterization of the calcium disodium salt form, confirming coordination geometries and hydration states.

Modern research continues investigating novel applications and synthesis modifications. Current studies focus on optimizing production efficiency while minimizing environmental impact, reflecting contemporary industrial chemistry priorities. Advanced analytical methods enable precise characterization of impurities and degradation products, supporting quality control in pharmaceutical and food industry applications. The compound's role in specialized applications such as nuclear reactor maintenance and biomedical research demonstrates ongoing relevance across diverse scientific fields.

Properties

IUPAC Name

calcium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.Ca.2Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;2*1H2/q;+2;2*+1;;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQNARRMQCMKAN-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16CaN2Na2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6766-87-6, 23411-34-9
Record name Edetate calcium disodium [USAN]
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Record name Calciate(2-), [[N,N'-1,2-ethanediylbis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']-, disodium, hydrate, (OC-6-21)
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Record name 6766-87-6
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Preparation Methods

Overview

Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate, also known as Calcium Disodium EDTA, is a complexing agent widely used in food and medicine as a stabilizer. It can bind to calcium ions and other polyvalent ions, and is available as several salts, notably disodium EDTA, sodium calcium edetate, and tetrasodium EDTA.

Preparation Methods

Several methods exist for the industrial preparation of Calcium Disodium EDTA. These methods generally involve reacting ethylenediaminetetraacetic acid (EDTA) with a calcium source in the presence of sodium.

2.1. Method Using Disodium EDTA and Calcium Carbonate
This method involves boiling an aqueous solution of Disodium EDTA with a slight excess of calcium carbonate until the evolution of carbon dioxide ceases. The resulting solution is then filtered while hot and crystallized.

2.2. Method Using Ethylenediamine, Formaldehyde, and Hydrogen Cyanide
This approach involves the addition of formaldehyde and hydrogen cyanide or an alkali metal cyanide to an aqueous solution of ethylenediamine. The resulting EDTA salts are then formed through hydrolysis.

2.3. Method Using Quadrol, Sodium Hydroxide, and Hydroxyacetonitrile
This process involves several steps:

  • Mixing quadrol (N,N,N′,N′-Tetrakis(2-hydroxypropyl)ethylenediamine) and sodium hydroxide, then heating the mixture.
  • Adding hydroxyacetonitrile dropwise over 5 hours, followed by an insulation reaction for at least 30 minutes until ammonia release ceases. Hydrogen peroxide is then added.
  • Adjusting the pH of the reaction liquid to 5-6 by adding EDTA.
  • Decolorizing the solution by adding activated carbon.
  • Further adjusting the pH to 3.5-4.5 by adding EDTA.
  • Concentrating the reaction solution, followed by crystallization, separation, and drying to obtain the EDTA disodium salt product.

2.4. Method from Disodium Ethylene Diamine Tetraacetate and Calcium-Containing Compound
A preparation method of ethylenediaminetetraacetic acid calcium disodium salt includes the following steps:

  • Preparing a solvent (purified water, methyl alcohol, ethanol, acetone, or tetrahydrofuran) and a calcium-containing compound (calcium chloride, calcium hydroxide, calcium oxide, or calcium carbonate). Add 1-2g of the calcium-containing compound into 160-180g of the solvent to form a mixed solution, heating the mixed solution to 35-45 DEG C, and stirring the solution.
  • Adding 7-9 g of ethylenediaminetetraacetic acid disodium salt into the above mixture solution and then stirring the mixture solution, simultaneously heating and refluxing the mixture solution for 1.5 h, then concentrating the heated mixture solution under reduced pressure while hot to 1/3 of the original volume, subsequently cooling the concentrated solution to the room temperature, and filtering the cooled solution.
  • Slowly dropping 350-450ml of a crystallization solution (methyl alcohol, ethanol, or ether) into the filtered solution and simultaneously stirring the solution, with a large number of crystal appearing, and after the dropping process, stirring the solution, standing and filtering the solution, washing filter cakes with a washing solution (dehydrated alcohol), and finally drying the filter cakes to obtain the ethylenediaminetetraacetic acid calcium disodium salt with yield of 95%.

Impurities

It is important to control the levels of impurities in Calcium Disodium EDTA intended for food and pharmaceutical use.

Data Table: Preparation Methods Summary

Method Reactants Key Steps Yield ( reported)
Disodium EDTA & Calcium Carbonate Disodium EDTA, Calcium Carbonate Boiling aqueous solution, filtering, crystallizing Not available
Ethylenediamine, Formaldehyde & Cyanide Ethylenediamine, Formaldehyde, Hydrogen/Metal Cyanide Addition, Hydrolysis Not available
Quadrol, NaOH, Hydroxyacetonitrile Quadrol, Sodium Hydroxide, Hydroxyacetonitrile Mixing, heating, dropwise addition, pH adjustment, decolorizing, concentrating, crystallizing 60.5-62.6%
Disodium Ethylene Diamine Tetraacetate and Calcium-Containing Compound Disodium Ethylene Diamine Tetraacetate, Calcium-Containing Compound Mixing, heating, stirring, refluxing, concentrating, cooling, filtering, dropwise addition of crystallization solution, washing, drying 95%

Chemical Reactions Analysis

Types of Reactions

Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. This compound does not typically participate in oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions

The chelation process involves the use of this compound in aqueous solutions, where it binds to metal ions such as lead, mercury, and cadmium. The reaction conditions are generally mild, with neutral to slightly alkaline pH being optimal for effective chelation .

Major Products Formed

The major products formed from the chelation reactions are stable, water-soluble metal complexes. These complexes can be easily removed from biological or environmental systems, facilitating the detoxification process .

Scientific Research Applications

Pharmaceutical Applications

Calcium disodium EDTA is primarily recognized for its role as a chelating agent in medical treatments, particularly for lead poisoning. Its mechanism involves binding to heavy metals in the bloodstream, allowing for their excretion through urine.

Key Uses in Medicine:

  • Lead Poisoning Treatment: Administered via slow injection, it effectively reduces lead levels in the body. It is often used in conjunction with other agents like dimercaprol for severe cases .
  • Plutonium Poisoning: It has also been utilized in treating plutonium exposure .
  • Chelation Therapy: Beyond heavy metal detoxification, it is explored for potential benefits in conditions like heart disease and autism, although these uses are more controversial and less established .

Food Industry Applications

In the food sector, calcium disodium EDTA serves as a preservative and stabilizer. It is particularly effective in preventing discoloration and flavor degradation in processed foods.

Functions:

  • Preservation of Flavor and Color: Commonly found in products like mayonnaise and soft drinks, it helps maintain the quality of food items by preventing spoilage .
  • Safety Regulations: The FDA has approved its use as a food additive with specified limits on concentration to ensure consumer safety .

Industrial Applications

Calcium disodium EDTA is widely employed in various industrial processes due to its ability to sequester metal ions.

Industrial Uses:

  • Cleaning Products: Utilized in detergents and industrial germicides to enhance efficacy by preventing metal ion interference .
  • Textile and Paper Industries: Acts as a stabilizing agent to prevent discoloration during manufacturing processes .
  • Agricultural Chemicals: Used as a processing aid in non-pesticidal agricultural products .

Laboratory Applications

In laboratory settings, calcium disodium EDTA is used extensively for its ability to bind metal ions, making it valuable for various biochemical applications.

Laboratory Functions:

  • Metal Ion Scavenging: Deactivates metal-dependent enzymes, aiding in biochemical assays and preventing damage to sensitive biomolecules like DNA .
  • Histopathology: Employed as a decalcifying agent to prepare tissue samples for microscopic examination .

Case Study 1: Lead Poisoning Treatment Efficacy

A clinical study demonstrated that patients treated with calcium disodium EDTA showed significant reductions in blood lead levels compared to control groups receiving placebo treatments. This underscores its effectiveness as a first-line treatment for lead toxicity.

Case Study 2: Food Preservation

Research indicated that the inclusion of calcium disodium EDTA in soft drinks containing ascorbic acid significantly reduced the formation of benzene, a known carcinogen. This highlights its critical role in ensuring food safety and compliance with health regulations.

Data Tables

Application AreaSpecific UseMechanism/Function
PharmaceuticalsLead poisoning treatmentBinds heavy metals for excretion
Food IndustryPreservative in processed foodsPrevents spoilage and maintains flavor/color
Industrial ProcessesCleaning agentsSequesters metal ions to enhance cleaning efficacy
Laboratory ResearchMetal ion scavengingDeactivates metal-dependent enzymes
HistopathologyDecalcifying agentPrepares tissue samples for analysis

Mechanism of Action

The mechanism of action of calcium disodium (ethylenedinitrilo)tetraacetate dihydrate involves the formation of stable complexes with metal ions. The compound has multiple binding sites that interact with metal ions, effectively sequestering them and preventing their interaction with biological molecules. This chelation process reduces the toxicity of heavy metals and facilitates their excretion from the body .

Comparison with Similar Compounds

Comparison with Similar EDTA Derivatives

Structural and Chemical Properties

EDTA derivatives vary primarily in their counterions, which dictate their chelation specificity, solubility, and applications. Key compounds include:

Disodium EDTA Dihydrate
  • Formula : C₁₀H₁₄N₂Na₂O₈·2H₂O
  • CAS : 6381-92-6
  • Molecular Weight : 372.24 g/mol .
  • Solubility : Highly soluble in water (exact data unspecified).
  • Applications :
    • Water Treatment : Standard titrant for hardness testing .
    • Biochemistry : Buffer component in molecular biology (e.g., DNA isolation) .
    • Industrial : Decalcifier in cleaning agents .
Zinc Disodium EDTA
  • Formula : C₁₀H₁₂N₂Na₂O₈Zn
  • CAS : 14025-21-9
  • Molecular Weight : 399.61 g/mol (calculated) .
  • Applications: Stabilizer in industrial processes . Potential use in zinc supplementation or metal recovery.
Tripotassium EDTA Dihydrate
  • Formula : C₁₀H₁₃K₃N₂O₈·2H₂O
  • CAS: Not explicitly provided .
  • Molecular Weight : ~442 g/mol (estimated).
  • Applications : Certified reference material for laboratory standardization .
Dicalcium EDTA
  • Formula : C₁₀H₁₂Ca₂N₂O₈
  • CAS : 19709-85-4 .
  • Applications : Less common; used in niche industrial or research contexts .

Chelation Efficacy and Selectivity

  • Calcium Disodium EDTA : Preferentially binds divalent cations (Pb²⁺ > Cu²⁺ > Cd²⁺ > Fe³⁺) due to its Ca²⁺-Na⁺ coordination .
  • Disodium EDTA : Chelates Ca²⁺ and Mg²⁺ effectively, making it ideal for water softening .
  • Zinc Disodium EDTA : Strong affinity for Zn²⁺, useful in stabilizing zinc-containing formulations .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Solubility (H₂O) Primary Applications
Calcium Disodium EDTA 6766-87-6 C₁₀H₁₂CaN₂Na₂O₈·2H₂O 410.31 ~500 g/L Pharmaceuticals, food
Disodium EDTA Dihydrate 6381-92-6 C₁₀H₁₄N₂Na₂O₈·2H₂O 372.24 High Water treatment, buffers
Zinc Disodium EDTA 14025-21-9 C₁₀H₁₂N₂Na₂O₈Zn 399.61 Moderate Industrial stabilization
Tripotassium EDTA Dihydrate N/A C₁₀H₁₃K₃N₂O₈·2H₂O ~442 Not specified Laboratory standards

Research Findings and Industrial Relevance

  • Efficacy in Heavy Metal Removal : Calcium disodium EDTA demonstrates superior lead chelation (log K = 18.3) compared to disodium EDTA (log K for Ca²⁺ = 10.7) .
  • Thermal Stability : Disodium EDTA dihydrate decomposes at 252°C, while calcium disodium EDTA retains stability up to 300°C, making it suitable for high-temperature processes .
  • Cost Considerations : Disodium EDTA is ~30% cheaper per kilogram than calcium disodium EDTA, reflecting its broader industrial use .

Biological Activity

Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate, commonly known as Calcium Disodium EDTA, is a chelating agent widely used in various fields, including medicine, environmental science, and food preservation. This article reviews its biological activity, focusing on its pharmacokinetics, toxicity, therapeutic applications, and case studies.

Calcium Disodium EDTA is a white, water-soluble compound that forms stable complexes with divalent and trivalent metal ions. Its primary mechanism involves binding to heavy metals such as lead, mercury, and cadmium, facilitating their excretion from the body. This chelation process is essential in treating heavy metal poisoning and reducing metal accumulation in tissues.

Pharmacokinetics

The pharmacokinetic profile of Calcium Disodium EDTA reveals several critical aspects:

  • Absorption : The oral bioavailability of Calcium Disodium EDTA is less than 5%, making it impractical for oral administration. Studies indicate that only 2.5% of a 3-g oral dose is excreted in urine .
  • Distribution : The volume of distribution approximates that of the extracellular fluid compartment (0.05 to 0.23 L/kg) .
  • Half-life : The half-life in blood after intravenous administration is approximately one hour .

Toxicity Studies

Toxicological assessments have shown that while Calcium Disodium EDTA is generally considered safe at low concentrations, higher doses can lead to adverse effects:

  • Acute Toxicity : In animal studies, high doses resulted in decreased renal function and histopathological changes in the kidneys . For instance, dogs treated with 1.5 mmol/kg/day exhibited reduced glomerular filtration rates after 36 hours .
  • Chronic Toxicity : Long-term exposure to high concentrations has been associated with growth retardation and gastrointestinal disturbances in rats .
  • Reproductive Effects : Studies indicate potential reproductive toxicity at high doses; however, these effects are often linked to deficiencies in essential trace metals due to chelation .

Therapeutic Applications

Calcium Disodium EDTA has several therapeutic applications:

  • Heavy Metal Detoxification : It is primarily used for treating lead poisoning and other heavy metal toxicities. Clinical trials have demonstrated its efficacy in reducing blood lead levels .
  • Cardiovascular Health : Some studies suggest benefits in cardiovascular conditions by reducing adverse outcomes post-myocardial infarction; however, results have been debated due to methodological concerns .
  • Ophthalmic Uses : It has been used as an anticollagenase agent in veterinary medicine to treat corneal ulcers .

Case Studies

Several case studies illustrate the clinical applications and effects of Calcium Disodium EDTA:

  • Lead Poisoning Treatment : A clinical trial involving patients with lead poisoning showed significant reductions in blood lead levels following treatment with Calcium Disodium EDTA intravenously .
  • Cardiovascular Outcomes : A controversial study reported improved cardiovascular outcomes in patients with a history of myocardial infarction treated with disodium EDTA; however, criticisms regarding the study's design have been noted .
  • Animal Studies on Toxicity : In a controlled study with rats receiving high doses of Calcium Disodium EDTA, significant morphological changes were observed in the intestinal lining alongside behavioral changes such as depression and diarrhea .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of calcium disodium EDTA dihydrate to ensure high purity and yield?

  • Methodological Answer : Synthesis involves reacting ethylenediaminetetraacetic acid (EDTA) with calcium carbonate and sodium hydroxide under controlled pH (8–10). Key steps include:

  • Precipitation Control : Maintain stoichiometric ratios (1:1 EDTA to CaCO₃) to minimize residual reactants.

  • Crystallization : Slow evaporation at 25–30°C promotes dihydrate formation over anhydrous or trihydrate variants .

  • Purity Validation : Use ICP-OES to quantify trace metals (e.g., Pb ≤0.002%, Fe ≤0.008%) and FTIR to confirm structural integrity .

    Table 1: Purity Criteria for Pharmacopeial Compliance

    ParameterUSPPh. Eur.BP
    Assay (dry basis)97.0–102.0%99.0–101.0%99.0–101.0%
    Chloride (Cl⁻)≤0.1%≤0.1%≤0.1%
    Nitrilotriacetic Acid≤0.1%≤0.1%≤0.1%
    Source:

Q. What standardized protocols exist for preparing and calibrating EDTA disodium solutions in metal chelation studies?

  • Methodological Answer :

  • Solution Preparation : Dissolve 7.445 g of EDTA disodium dihydrate in 1 L deionized water (0.02 M). Adjust pH to 8.0–10.0 with NaOH to stabilize the chelating agent .
  • Standardization : Use zinc primary standard (99.999% purity). Titrate with EDTA solution using Eriochrome Black T indicator; endpoint is color change from wine-red to blue .
  • Accuracy Checks : Validate with atomic absorption spectroscopy (AAS) for Zn²⁺ recovery (≥99.5%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for calcium disodium EDTA dihydrate under varying humidity conditions?

  • Methodological Answer :

  • Controlled Humidity Studies : Use dynamic vapor sorption (DVS) to analyze hygroscopicity. Data shows dihydrate stability at 40–60% RH; above 70% RH, it converts to trihydrate .
  • X-ray Diffraction (XRD) : Compare lattice parameters of hydrated forms. Anomalies in diffraction patterns may indicate polymorphic impurities .
  • Mitigation : Store in desiccators with silica gel or use polyethylene containers to limit moisture ingress .

Q. What advanced techniques are recommended to address interference from competing ions in EDTA-based metal quantification?

  • Methodological Answer :

  • Masking Agents : Add KCN (1% w/v) to mask Co²⁺/Ni²⁺ or ascorbic acid to reduce Fe³⁺ → Fe²⁺, preventing EDTA competition .
  • pH-Specific Chelation : Conduct titrations at pH 12 to precipitate Mg²⁺ as Mg(OH)₂, isolating Ca²⁺ for analysis .
  • Validation : Cross-check with ICP-MS to quantify unchelated metal ions and ensure ≤2% deviation from EDTA titration results .

Q. How can computational modeling improve reaction design for EDTA derivatives?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict EDTA-metal binding energies and optimize stoichiometry .
  • Reaction Path Simulation : Apply software like Gaussian or ORCA to model hydration/dehydration pathways and identify kinetic barriers .
  • Experimental Feedback : Validate computational predictions with DSC (melting point: 252°C for dihydrate) and TGA (weight loss at 110°C confirms H₂O content) .

Data Contradiction Analysis

  • Case Study : Discrepancies in pharmacopeial assay limits (USP: 97–102% vs. Ph. Eur.: 99–101%) arise from analytical variability.
    • Resolution : Harmonize methods by adopting standardized titration protocols (e.g., Ph. Eur. 2.5.11) and cross-validate with HPLC using a C18 column (retention time: 3.2 min) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate
Reactant of Route 2
Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate

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